JS6 Exhibits >900-Fold Higher Potency than BCL3ANT in Cellular Bcl3-Dependent Assays
JS6 suppresses Bcl3-dependent intracellular NF-κB activity with an IC50 of 45 nM (MDA-MB-231 cells overexpressing Bcl3) or 159 nM (HEK293 cells overexpressing Bcl3) . In contrast, the alternative Bcl3 inhibitor BCL3ANT (NSC-659509) inhibits Bcl-3-mediated cyclin D1 luciferase activity with an IC50 of 40.4 µM (40,400 nM) in Bcl-3-overexpressing melanoma cells . This represents an approximately 900-fold difference in cellular potency (45 nM vs. 40,400 nM) when comparing the most sensitive JS6 cellular IC50 to BCL3ANT.
| Evidence Dimension | Cellular Bcl3-dependent functional inhibition |
|---|---|
| Target Compound Data | IC50 = 45 nM (MDA-MB-231/Bcl3) or 159 nM (HEK293/Bcl3) |
| Comparator Or Baseline | BCL3ANT (NSC-659509): IC50 = 40.4 µM (40,400 nM) in Bcl-3-overexpressing melanoma cells |
| Quantified Difference | JS6 is ~900-fold more potent than BCL3ANT |
| Conditions | JS6: NF-κB luciferase reporter in Bcl3-overexpressing MDA-MB-231 or HEK293 cells; BCL3ANT: Cyclin D1 luciferase reporter in Bcl-3-overexpressing melanoma cells |
Why This Matters
Procurement of a high-potency inhibitor reduces required concentrations in cellular assays, minimizing off-target effects and solvent artifacts.
